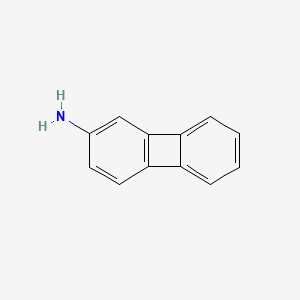![molecular formula C13H18N2O4S B12087501 1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound is known for its unique structure, which includes an aminophenyl sulfonyl group attached to a proline ethyl ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with DL-proline ethyl ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester involves its interaction with specific molecular targets and pathways. The aminophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester can be compared with other similar compounds, such as:
Vinyl sulfone dyes: These compounds also contain sulfonyl groups and are used in dyeing processes.
Sulfonamide derivatives: These compounds share the sulfonyl group and are known for their antibacterial properties.
Proline derivatives: Compounds containing proline are studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its combination of the aminophenyl sulfonyl group and the proline ethyl ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4S/c1-2-19-13(16)12-4-3-9-15(12)20(17,18)11-7-5-10(14)6-8-11/h5-8,12H,2-4,9,14H2,1H3 |
InChI Key |
MHFIUSVLFWXPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)





![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

